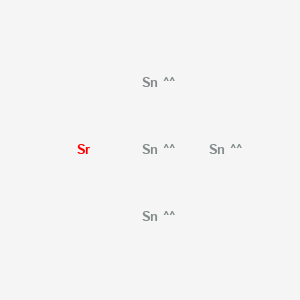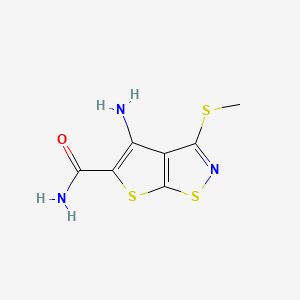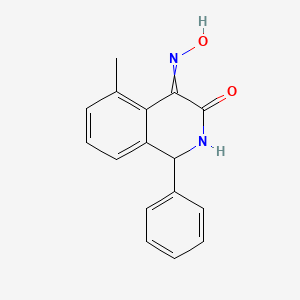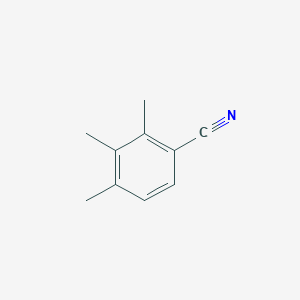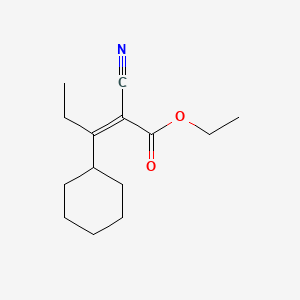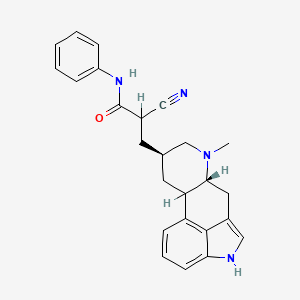![molecular formula C9H8N2O3 B14439178 5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid CAS No. 75985-54-5](/img/structure/B14439178.png)
5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a cyanoaziridine group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with a cyanoaziridine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The cyanoaziridine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Lacks the cyanoaziridine group but shares the furan ring and carboxylic acid functionality.
2-Cyanoaziridine: Contains the cyanoaziridine group but lacks the furan ring.
5-Cyano-furan-2-carboxylic acid: Similar structure but with a cyano group instead of a cyanoaziridine group.
Uniqueness
5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid is unique due to the presence of both the cyanoaziridine group and the furan ring
Propiedades
Número CAS |
75985-54-5 |
|---|---|
Fórmula molecular |
C9H8N2O3 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c10-3-6-4-11(6)5-7-1-2-8(14-7)9(12)13/h1-2,6H,4-5H2,(H,12,13) |
Clave InChI |
AKLRSGHMSYIXDY-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1CC2=CC=C(O2)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



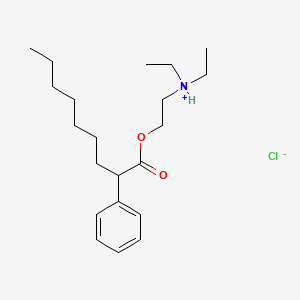
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)

